1-Bromo-3-methylbutane
Overview
Description
It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents . This compound is primarily used in organic synthesis as a source of the butyl group.
Mechanism of Action
Target of Action
1-Bromo-3-methylbutane, also known as isopentyl bromide or isoamyl bromide , is a halogenated organic compound. It primarily targets organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .
Mode of Action
The compound acts as an alkylating agent, participating in nucleophilic substitution (SN2) or elimination (E2) reactions . In an SN2 reaction, a nucleophile attacks the carbon attached to the bromine atom, leading to the displacement of the bromide ion. In an E2 reaction, a base abstracts a proton from a carbon adjacent to the one bearing the bromine atom, simultaneously eliminating the bromide ion and forming a double bond .
Biochemical Pathways
this compound doesn’t directly participate in any known biochemical pathways. It’s used in organic synthesis to produce other compounds . For instance, it’s used in the synthesis of 1-(3-methylbutyl)pyrrole , a compound that could potentially be involved in various biochemical reactions.
Pharmacokinetics
As a volatile liquid, it could potentially be inhaled, ingested, or absorbed through the skin . Its metabolism, distribution, and excretion would depend on the specific enzymes and transporters it interacts with in the body.
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through nucleophilic substitution or elimination reactions . In a laboratory setting, these reactions are useful for synthesizing a variety of organic compounds . If the compound were to enter the body, it could potentially alkylate biological molecules, leading to toxic effects .
Action Environment
The action of this compound is influenced by various environmental factors. Its reactivity can be affected by the presence of nucleophiles or bases, the solvent used, and the temperature . It’s highly flammable and can react with some metals to form dangerous products . It should be handled in a well-ventilated area, away from heat, sparks, or open flames . It’s slightly soluble in water and denser than water . Its vapors are heavier than air and may form explosive mixtures with air .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the production of pentyl peroxy radical by direct photolysis production method
Cellular Effects
It is known to be a low toxic bromosolvent , suggesting that it may have minimal impact on cell function
Molecular Mechanism
It is known to be involved in the production of pentyl peroxy radical
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4). The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the alcohol is replaced by a bromine atom .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where 3-methyl-1-butanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methylbutane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): This reaction occurs with strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination (E2): In the presence of strong bases like potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form alkenes.
Major Products:
Substitution: The major products include alcohols, nitriles, and ethers, depending on the nucleophile used.
Elimination: The major product is 3-methyl-1-butene.
Scientific Research Applications
1-Bromo-3-methylbutane has several applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and as a solvent in certain extraction processes.
Comparison with Similar Compounds
1-Bromobutane: Similar in structure but lacks the methyl group at the third carbon.
2-Bromo-2-methylpropane: Contains a tertiary carbon bonded to the bromine atom, making it more reactive in elimination reactions.
1-Bromo-2-methylpropane: Similar but with the bromine atom on the second carbon.
Uniqueness: this compound is unique due to its specific structure, which provides a balance between reactivity and stability. Its branched structure makes it less prone to elimination reactions compared to its linear counterparts, allowing for more controlled substitution reactions .
Properties
IUPAC Name |
1-bromo-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFFTJAHVMMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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DSSTOX Substance ID |
DTXSID7059353 | |
Record name | Butane, 1-bromo-3-methyl- | |
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Molecular Weight |
151.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air., Colorless liquid; [Merck Index] | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Record name | 1-Bromo-3-methylbutane | |
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Boiling Point |
120-121 °C | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Flash Point |
-6 °C | |
Record name | 1-Bromo-3-methylbutane | |
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Solubility |
Miscible with alcohol and ether, In water, 196 mg/L at 16.5 °C | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Density |
1.210 g/cu cm at 15 °C | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Vapor Pressure |
34.6 [mmHg], 34.6 mm Hg at 25 °C | |
Record name | 1-Bromo-3-methylbutane | |
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Record name | 1-BROMO-3-METHYLBUTANE | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-82-4 | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Record name | 1-Bromo-3-methylbutane | |
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Record name | 1-Bromo-3-methylbutane | |
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Record name | 1-BROMO-3-METHYLBUTANE | |
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Record name | 1-bromo-3-methylbutane | |
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Record name | 1-BROMO-3-METHYLBUTANE | |
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Melting Point |
-112 °C | |
Record name | 1-BROMO-3-METHYLBUTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Bromo-3-methylbutane? What about its spectroscopic characteristics?
A1: this compound has the molecular formula C5H11Br and a molecular weight of 151.05 g/mol. While the provided abstracts don't delve into specific spectroscopic data, researchers have used techniques like infrared (IR) spectroscopy [, ] to analyze its vibrational modes and confirm its structure.
Q2: How does the bromine substituent in this compound influence its reactivity?
A2: Research suggests that the bromine atom activates the tertiary hydrogen atom located on the third carbon []. This activation makes the tertiary hydrogen more susceptible to abstraction by radicals like the tert-butylperoxy radical.
Q3: The provided research mentions a "bridged" transition state. Can you elaborate on this concept in the context of this compound reactions?
A3: While the exact nature of the "bridged" transition state isn't described in detail within these abstracts [], it likely refers to a cyclic intermediate formed during the hydrogen atom transfer reaction. This cyclic transition state could involve interactions between the bromine atom and the reacting radical, influencing the reaction's rate and selectivity.
Q4: How does the reactivity of this compound compare to other similar compounds with different substituents?
A4: Studies indicate that the activating effect of the bromine substituent on the tertiary hydrogen in this compound is more pronounced than that of chloro, trimethylsilyl, or trimethylstannyl substituents []. This difference highlights the importance of the halogen substituent in modulating the reactivity of alkyl halides.
Q5: Can this compound be used in organic synthesis?
A5: Yes, one research article describes the use of this compound as a starting material in the total synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid and its trimer []. This example demonstrates its potential utility in constructing more complex molecules.
Q6: Are there any applications of this compound in analytical chemistry?
A6: Interestingly, researchers have explored the use of this compound as a low-toxicity extraction solvent in a technique called dispersive liquid-liquid microextraction (DLLME) [, , ]. This application highlights the growing need for greener and less toxic alternatives in analytical chemistry.
Q7: Have there been studies on the dielectric properties of this compound?
A7: Yes, scientific literature mentions investigations into the dielectric constant of this compound, both in its pure form and as a component of mixtures [, ]. While these abstracts don't provide detailed findings, understanding dielectric properties can be relevant in various chemical and industrial contexts.
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